Fluoroiodoacetic acid

CAS No.: 471-45-4

Cat. No.: VC2335641

Molecular Formula: C2H2FIO2

Molecular Weight: 203.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 471-45-4 |

|---|---|

| Molecular Formula | C2H2FIO2 |

| Molecular Weight | 203.94 g/mol |

| IUPAC Name | 2-fluoro-2-iodoacetic acid |

| Standard InChI | InChI=1S/C2H2FIO2/c3-1(4)2(5)6/h1H,(H,5,6) |

| Standard InChI Key | SJXIKOHXQZCHCS-UHFFFAOYSA-N |

| SMILES | C(C(=O)O)(F)I |

| Canonical SMILES | C(C(=O)O)(F)I |

Introduction

Chemical Structure and Properties

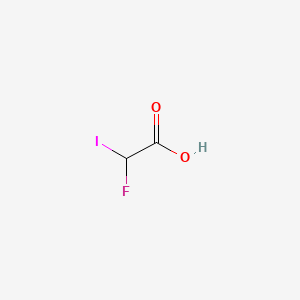

Fluoroiodoacetic acid, with the IUPAC name 2-fluoro-2-iodoacetic acid, features a carbon skeleton with two carbons where one carbon bears both a fluorine and an iodine atom, while the other forms part of the carboxylic acid group. The molecular formula is C₂H₂FIO₂ with a molecular weight of 203.94 g/mol .

Physical Properties

The physical properties of fluoroiodoacetic acid distinguish it from other halogenated acetic acids and contribute to its utility in various applications. These properties are summarized in the following table:

Chemical Properties

Fluoroiodoacetic acid exhibits distinctive chemical behavior due to the presence of fluorine and iodine atoms. The fluorine atom imparts enhanced stability to the C-F bond, while the iodine atom provides reactivity as a good leaving group, making it particularly useful in substitution reactions. Unlike its structural relative fluoroacetic acid, which is highly toxic due to its ability to disrupt the Krebs cycle, fluoroiodoacetic acid's toxicity profile differs because of the modified chemical reactivity .

The compound demonstrates acidic properties typical of carboxylic acids, with a predicted pKa of 1.97±0.41, indicating its ability to release protons in aqueous solutions .

Synthesis Methods

The synthesis of fluoroiodoacetic acid can be achieved through several routes, each with its own advantages and challenges. The most commonly reported methods are outlined below.

Synthesis from Ethyl Iodofluoroacetate

One established synthetic route involves the hydrolysis of ethyl iodofluoroacetate with sodium hydroxide. This reaction proceeds with moderate yields, typically around 53%. The general reaction scheme can be represented as:

Resolution for Enantiomeric Forms

For applications requiring stereochemically pure forms, fluoroiodoacetic acid can be resolved with ephedrine to provide either enantiomeric form with an enantiomeric excess of ≥96%. This resolution process is particularly valuable for asymmetric synthesis applications .

Applications in Research

Fluoroiodoacetic acid has found numerous applications in chemical and pharmaceutical research, particularly in areas requiring specialized reagents for specific transformations or biological interactions.

Asymmetric Synthesis

| Hazard Type | Classification | Precautions |

|---|---|---|

| Hazard Code | C (Corrosive) | Wear appropriate personal protective equipment |

| GHS Signal Word | Danger | Follow safety guidelines for handling corrosive substances |

| Hazard Statement | H314: Causes severe skin burns and eye damage | Avoid contact with skin, eyes, and clothing |

| Precautionary Measures | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338 | Do not breathe dust/fume/gas/mist/vapors/spray; Wear protective gloves/clothing/eye protection; Follow specific first aid measures for exposure |

Proper storage in tightly closed containers in a cool, dry place is recommended to maintain stability and prevent decomposition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume